molecular formula C14H18Cl2N2O3 B2513998 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide CAS No. 1385416-92-1

3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide

Cat. No.: B2513998
CAS No.: 1385416-92-1
M. Wt: 333.21
InChI Key: LJAIMPCYMMIHQZ-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. This compound features a pyridine-2-carboxamide core, a scaffold recognized for its potential to inhibit bacterial DNA gyrase, a well-validated ATP-dependent enzyme target essential for bacterial DNA replication . The structural motif of 3,6-dichloropyridine is commonly employed in drug discovery to enhance molecular interactions and modulate physicochemical properties. The unique 2-methyl-1,3-dioxolane moiety attached via a propyl linker is a key functional group; this dioxolane ring can act as a stabilizing unit or influence the compound's solubility and bioavailability profile . Researchers can investigate this molecule as a novel chemotype in the urgent fight against multi-drug resistant ESKAPE pathogens, exploring its structure-activity relationships (SAR) to develop new inhibitors that circumvent existing resistance mechanisms . The presence of the carboxamide linkage is a feature shared with other biologically active heterocycles, including indole derivatives, which are known to possess a broad spectrum of activities such as antiviral, anti-inflammatory, and anticancer properties, highlighting the potential for diverse therapeutic applications beyond antimicrobial use . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,6-dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-9(7-14(2)20-5-6-21-14)8-17-13(19)12-10(15)3-4-11(16)18-12/h3-4,9H,5-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAIMPCYMMIHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1(OCCO1)C)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide is a synthetic compound with potential biological activity. It belongs to a class of pyridine derivatives that have been explored for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and research findings.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacteria and fungi. The biological activity of 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide is hypothesized to stem from its structural features that enhance interaction with microbial cell membranes.

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

Compound NameTarget MicroorganismInhibition Zone (mm)
Example AE. coli15
Example BS. aureus20
3,6-Dichloro-N-[...]Not yet studiedN/A

Anticancer Activity

The potential anticancer properties of pyridine derivatives have been a focus in medicinal chemistry. Preliminary studies suggest that 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study conducted on related pyridine compounds demonstrated IC50 values in the micromolar range against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The most active compounds showed IC50 values ranging from 1.9 to 5.0 µg/mL.

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µg/mL)
Compound XHCT1161.9
Compound YMCF72.3
3,6-Dichloro-N-[...]TBDTBD

The mechanism by which 3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes crucial for microbial survival and cancer cell metabolism.
  • Interaction with DNA : Some studies suggest that pyridine derivatives can intercalate into DNA structures, disrupting replication and transcription processes.
  • Induction of Apoptosis : Evidence from related compounds indicates they may activate apoptotic pathways in cancer cells.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide

  • Molecular Formula : C₁₇H₁₅Cl₂N₃OS
  • Key Features : Chlorines at pyridine positions 5 and 6; amide side chain includes a benzothiazole and 2-methylpropyl group.

3,6-Dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide

  • Molecular Formula : C₁₇H₁₈Cl₂N₂O
  • Key Features : Chlorines at positions 3 and 6; side chain contains a 2,4-dimethylphenylpropyl group.

6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide

  • Molecular Formula : C₁₄H₁₆ClN₃OS
  • Key Features : Single chlorine at pyridine position 6; thiazole-containing side chain.
  • Implications : The thiazole ring, a heterocycle with sulfur and nitrogen, could influence electronic properties and hydrogen-bonding capacity, contrasting with the dioxolane’s oxygen-based ring .

3,6-Dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide

  • Molecular Formula: Not explicitly provided (similar core to target compound).
  • Key Features : A ketone and piperidine group in the side chain.
  • Implications : The tertiary amine in piperidine may increase basicity, while the ketone introduces a reactive site absent in the target compound’s dioxolane group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents/Modifications
3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-2-carboxamide Not provided Not provided Not provided 3,6-dichloro pyridine; dioxolane-containing alkyl
N-(1,3-Benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide C₁₇H₁₅Cl₂N₃OS 380.30 750609-42-8 5,6-dichloro pyridine; benzothiazole, 2-methylpropyl
3,6-Dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide C₁₇H₁₈Cl₂N₂O Not provided 1110923-64-2 3,6-dichloro pyridine; 2,4-dimethylphenylpropyl
6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide C₁₄H₁₆ClN₃OS 317.82 CID 72000499 6-chloro pyridine; thiazole-containing alkyl
3,6-Dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide Not provided Not provided Not provided 3,6-dichloro pyridine; piperidine-ketone side chain

Implications of Structural Variations

  • Chlorine Substitution: Chlorines at positions 3 and 6 (target compound) vs.
  • Side-Chain Heterocycles : Dioxolane (target) vs. thiazole (CID 72000499) or benzothiazole (CAS 750609-42-8) introduce distinct polarity and hydrogen-bonding capabilities. Dioxolane’s ether oxygens may enhance solubility, while sulfur in thiazole/benzothiazole could improve metabolic stability .
  • Alkyl/Aryl Groups : Branched alkyl chains with cyclic groups (e.g., dioxolane, phenyl) influence conformational flexibility and hydrophobic interactions, critical for target engagement in biological systems .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., chlorine atoms at pyridine C3 and C6) and stereochemistry of the dioxolane group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ ion) and detect isotopic patterns from chlorine atoms .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure if single crystals are obtainable .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question

  • Comparative Analysis : Use standardized assays (e.g., enzyme inhibition IC50_{50} values) to benchmark results against structurally similar pyridine-carboxamides .
  • Interaction Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and identify assay-specific artifacts .
  • Replication : Validate findings in independent labs with controlled purity levels (>95% by HPLC) .

What are common impurities in the synthesis, and how are they addressed?

Basic Research Question

  • Byproducts : Unreacted intermediates (e.g., unprotected pyridine derivatives) or over-chlorinated species.
  • Mitigation :
    • HPLC Monitoring : Use reverse-phase HPLC with UV detection to track reaction progress and impurity profiles .
    • Recrystallization : Solvent mixtures (e.g., ethanol/water) to remove polar byproducts .

What strategies improve yield in multi-step syntheses?

Advanced Research Question

  • Process Control : Real-time monitoring via inline FTIR or Raman spectroscopy to detect intermediate formation and adjust parameters dynamically .
    • Example: Optimize the coupling reaction between pyridine-2-carboxylic acid and the alkylamine side chain by controlling stoichiometry (1:1.2 molar ratio) .
  • Catalyst Screening : Test palladium or copper catalysts for Ullmann-type coupling steps to reduce reaction time .

How can the compound’s stability under varying storage conditions be assessed?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks.
    • Analyze degradation products via LC-MS and correlate with structural vulnerabilities (e.g., hydrolysis of the dioxolane group) .
  • Long-Term Stability : Store samples in amber vials at -20°C and monitor purity quarterly using validated HPLC methods .

What methodologies are recommended for studying its interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., kinases) and prioritize mutants for site-directed mutagenesis .
  • Cellular Assays : Combine Western blotting (target protein expression) with fluorescence-based viability assays to correlate binding with functional outcomes .

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